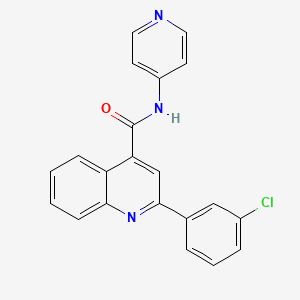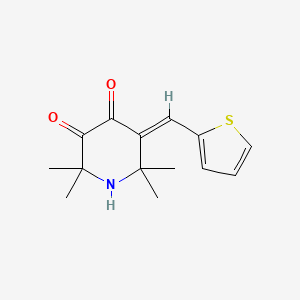
2-(3-chlorophenyl)-N-4-pyridinyl-4-quinolinecarboxamide
Descripción general
Descripción
2-(3-chlorophenyl)-N-4-pyridinyl-4-quinolinecarboxamide, commonly known as CQ, is a synthetic compound that belongs to the class of quinoline-containing compounds. It has been extensively used in scientific research for its broad range of biological activities, including antimalarial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of CQ is not fully understood, but it is believed to work by interfering with the DNA synthesis of the parasites and viruses. CQ is also known to inhibit autophagy, a process by which cells degrade and recycle their own components. This inhibition of autophagy has been shown to enhance the antiviral and anticancer properties of CQ.
Biochemical and Physiological Effects:
CQ has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which are involved in the degradation of cellular components. CQ has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, CQ has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to drug interactions and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CQ has several advantages for lab experiments, including its broad range of biological activities, availability, and low cost. However, there are also limitations to its use, including its toxicity at high doses, its potential for drug interactions, and the development of resistance in parasites and viruses.
Direcciones Futuras
There are several future directions for the use of CQ in scientific research. One area of interest is the development of new derivatives of CQ with enhanced biological activities and reduced toxicity. Another area of interest is the use of CQ in combination with other drugs to enhance their efficacy and reduce the development of resistance. Additionally, the use of CQ in the treatment of other diseases, such as autoimmune diseases, is an area of active research.
Aplicaciones Científicas De Investigación
CQ has been extensively used in scientific research for its broad range of biological activities. Its antimalarial properties have been extensively studied and used in the treatment of malaria. CQ has also been shown to have antiviral properties against a broad range of viruses, including HIV, SARS-CoV-2, and influenza virus. Additionally, CQ has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O/c22-15-5-3-4-14(12-15)20-13-18(17-6-1-2-7-19(17)25-20)21(26)24-16-8-10-23-11-9-16/h1-13H,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDFSNBYFLYPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-allyl-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4856670.png)
![2,6-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4856674.png)
![2-{[3-cyano-6-(difluoromethyl)-4-phenyl-2-pyridinyl]thio}-N-[2-(difluoromethoxy)-4-methylphenyl]acetamide](/img/structure/B4856687.png)
![N-(2,3-dichlorophenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4856693.png)
![1-(4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4856700.png)
![2-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4856706.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B4856711.png)


![3-[(3,4-dichlorobenzyl)thio]-5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4856753.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4856759.png)
![3-methyl-1-oxo-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4856775.png)
![8,9-dimethyl-2-phenyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856778.png)
